

N-Acetyldinaline: A Technical Guide to a Class I Histone Deacetylase Inhibitor

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Compound of Interest

Compound Name: Tacedinaline

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Abstract

N-acetyldinaline, also known as **Tacedinaline** or CI-994, is a potent and selective, orally active small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. By modulating the acetylation status of histones, N-acetyldinaline plays a crucial role in epigenetic regulation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of N-acetyldinaline. Detailed experimental protocols for key assays and a summary of its mechanism of action, including its influence on critical signaling pathways, are also presented.

Chemical Structure and Properties

N-acetyldinaline is chemically described as 4-(acetylamino)-N-(2-aminophenyl)-benzamide.^[1] Its structure features a benzamide core linking a 4-acetamidophenyl group to a 1,2-phenylenediamine moiety.

Table 1: Physicochemical Properties of N-acetyldinaline

Property	Value	Reference(s)
IUPAC Name	4-(acetylamino)-N-(2-aminophenyl)benzamide	[1]
Synonyms	Tacedinaline, CI-994, PD-123654, Goe 5549	[1]
CAS Number	112522-64-2	[1]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂	[1]
Molecular Weight	269.3 g/mol	[1]
Appearance	Crystalline solid	[1]
Melting Point	207-208 °C	
Solubility	DMSO: ≥58 mg/mL	
DMF: 1 mg/mL	[1]	
DMSO:PBS (pH 7.2) (1:5): 0.5 mg/mL	[1]	
Ethanol: <2.41 mg/mL		
Water: <2.18 mg/mL		
λ _{max}	271 nm	[1]

Pharmacokinetics and Pharmacodynamics

N-acetyldinaline has been evaluated in both preclinical and clinical settings. Its pharmacokinetic profile demonstrates good oral bioavailability and penetration of the blood-brain barrier. The pharmacodynamics are characterized by its selective inhibition of Class I HDACs.

Table 2: Pharmacokinetic Properties of N-acetyldinaline

Parameter	Species	Dose	Value	Reference(s)
Terminal Half-life ($t_{1/2}$)	Non-human primate	80 mg/m ² i.v.	7.4 ± 2.5 h (plasma)	
Non-human primate	80 mg/m ² i.v.	12.9 ± 2.5 h (CSF)		
Mouse	50 mg/kg oral (Day 1)	9.4 h (plasma)		
Mouse	50 mg/kg oral (Day 14)	3.4 h (plasma)		
Volume of Distribution (Vd)	Non-human primate	80 mg/m ² i.v.	15.5 ± 1.8 L/m ²	
Clearance	Non-human primate	80 mg/m ² i.v.	40 ± 6 mL/min/m ²	
AUC (plasma)	Non-human primate	80 mg/m ² i.v.	125 ± 17 µM·hr	
Mouse	50 mg/kg oral (Day 1)	2879 µg/mL·min		
Mouse	50 mg/kg oral (Day 14)	2407 µg/mL·min		
AUC (CSF)	Non-human primate	80 mg/m ² i.v.	55 ± 18 µM·hr	
AUC (CSF) / AUC (plasma) Ratio	Non-human primate	80 mg/m ² i.v.	43 ± 10%	
Peak Plasma Concentration (C _{max})	Non-human primate	80 mg/m ² i.v.	23.3 ± 4.8 µM	
Peak CSF Concentration	Non-human primate	80 mg/m ² i.v.	3.4 ± 0.3 µM	

Table 3: Pharmacodynamic Properties of N-acetyldinaline

Parameter	Target/Cell Line	Value	Reference(s)
IC ₅₀	HDAC1	0.9 µM	[1]
HDAC2	0.9 µM		
HDAC3	1.2 µM	[1]	
HDAC8	>20 µM	[1]	
HCT116 (colon cancer)	4 µM	[1]	
Human Mammary Epithelial Cells (HMECs)	>50 µM	[1]	
LNCaP (prostate cancer)	7.4 µM		
A-549 (non-small cell lung cancer)	80 µM (at 72h)		
LX-1 (non-small cell lung cancer)	80 µM (at 72h)		
Ki	HDAC1	0.41 µM	
HDAC3	0.75 µM		
HDAC6	>100 µM		
HDAC8	>100 µM		

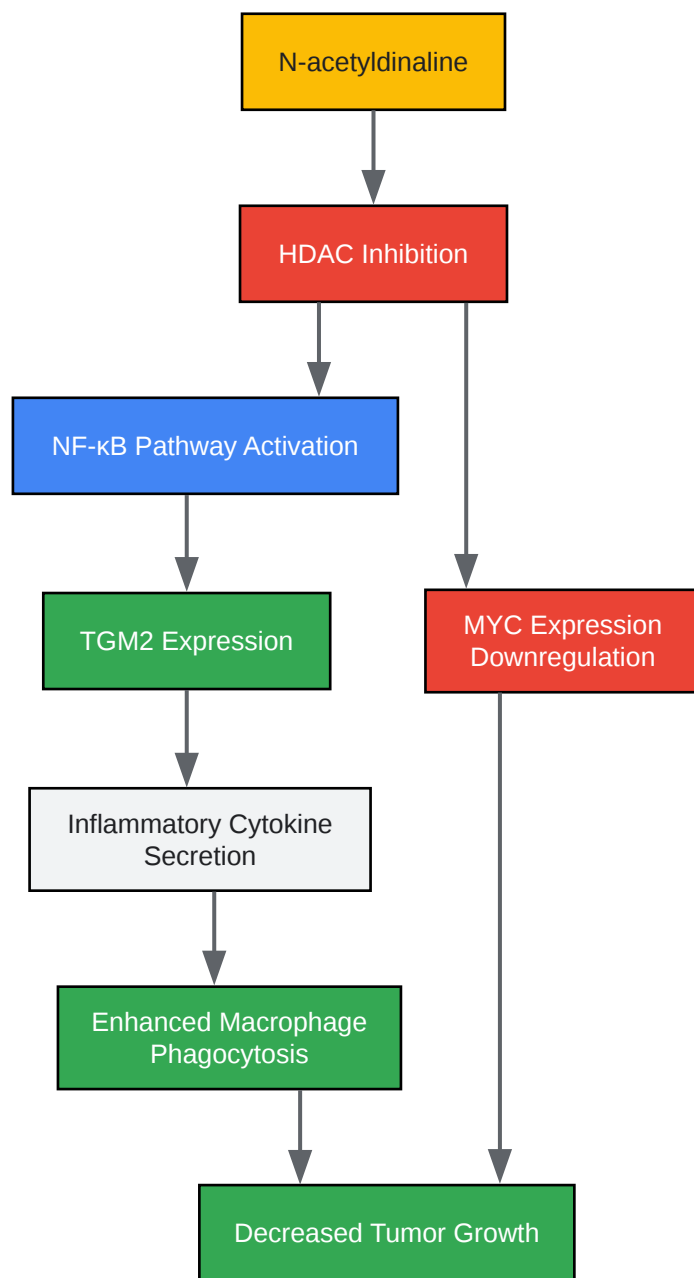
Mechanism of Action and Signaling Pathways

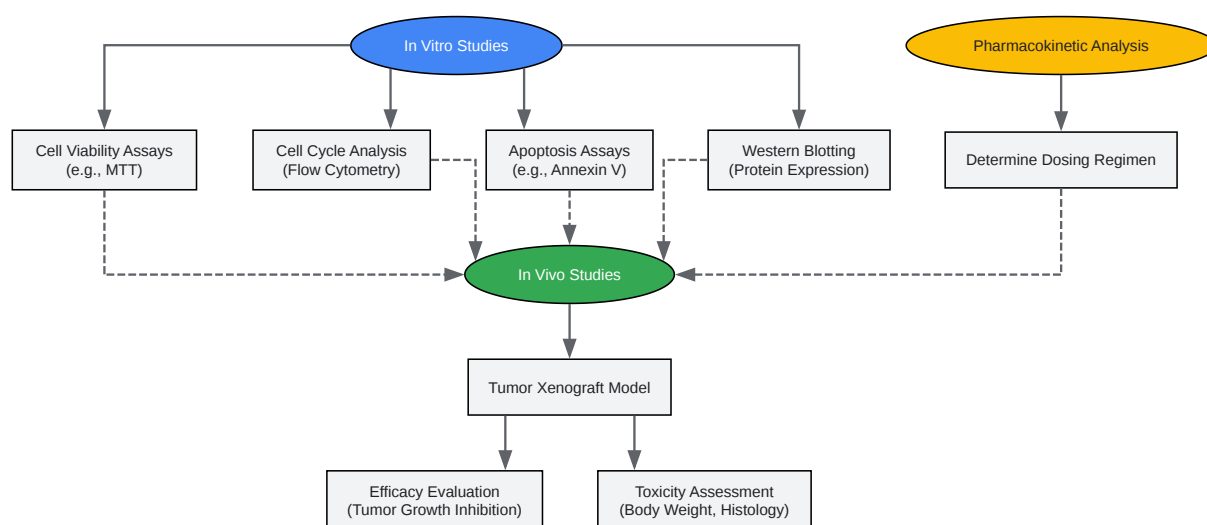
The primary mechanism of action of N-acetyldinaline is the inhibition of Class I histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, N-acetyldinaline promotes histone hyperacetylation, resulting in a more

relaxed chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.

This re-expression of tumor suppressors triggers cell cycle arrest, primarily at the G0/G1 phase, and induces apoptosis in cancer cells.[2] Recent studies have also elucidated the role of N-acetyldinaline in modulating key signaling pathways, such as the NF- κ B pathway and the expression of the MYC oncogene.

In MYC-driven medulloblastoma, N-acetyldinaline treatment leads to the induction of the NF- κ B pathway, which in turn upregulates the expression of transglutaminase 2 (TGM2).[3] This leads to an inflammatory response and enhanced phagocytosis of tumor cells. Furthermore, N-acetyldinaline has been shown to suppress the c-Fos/NFATc1 signaling pathway in osteoclastogenesis.





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References

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